molecular formula C6H6N2O B1352740 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one CAS No. 426219-43-4

5,6-Dihydropyrrolo[1,2-c]imidazol-7-one

Cat. No. B1352740
CAS RN: 426219-43-4
M. Wt: 122.12 g/mol
InChI Key: ARGGKVFNNQUZPX-UHFFFAOYSA-N
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Description

“5,6-Dihydropyrrolo[1,2-c]imidazol-7-one” is a chemical compound with the CAS Number: 426219-43-4 . It has a molecular weight of 122.13 and its IUPAC name is 5,6-dihydro-7H-pyrrolo[1,2-c]imidazol-7-one . The compound is a yellow solid .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]imidazoles, which includes “this compound”, has been studied extensively . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring . For example, a new efficient method for the construction of functionalized 2H-pyrrolo[1,2-a]imidazol-7-ones was implemented via a cascade reaction involving oxidative dimerization, ring opening, substitution, addition, and allyl oxidation .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6N2O . The InChI Code is 1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.5±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has an enthalpy of vaporization of 58.6±3.0 kJ/mol and a flash point of 160.9±19.3 °C .

Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antifungal Applications A series of novel compounds derived from 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one have been synthesized and shown to possess significant antibacterial and antifungal activities. Notably, a study revealed that some derivatives displayed broad-spectrum activity against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. This research highlights the potential of these compounds in developing new antimicrobial agents (Demchenko et al., 2021).

Cancer Therapy The structure of this compound derivatives has been explored for the development of p53-MDM2 inhibitors, which are a focus in cancer therapy. Optimization and structure–activity relationship studies have identified certain modifications that enhance inhibitory activities, demonstrating the scaffold's value in cancer therapeutic development (Zhou et al., 2017).

Synthetic Methodologies Novel synthetic approaches have been developed for accessing pyrrolo[1,2-a]imidazol-7-one derivatives. These methods are characterized by their simplicity, operational ease, and use of readily available materials, contributing significantly to the field of synthetic chemistry and providing valuable scaffolds for further medicinal chemistry exploration (Zeng et al., 2016).

Chemical Sensor Development Derivatives of this compound have been utilized in the creation of chemosensors, particularly for the selective detection of metal ions. This application underlines the versatility of the compound's derivatives in developing sensitive and selective sensing technologies (Jeyanthi et al., 2013).

Novel Heterocyclic Scaffold Synthesis Research has focused on the atom-economical construction of complex heterocyclic scaffolds incorporating the this compound moiety. These scaffolds are valuable for systematic exploration in medicinal chemistry, offering new avenues for drug discovery and development (Mujumdar et al., 2014).

properties

IUPAC Name

5,6-dihydropyrrolo[1,2-c]imidazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGKVFNNQUZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457493
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

426219-43-4
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxy-1-(1-trityl-1H-imidazol-4-yl)-1-propanone (129 g) was dissolved in ethyl acetate (2 L). While stirring under ice-cooling (ice-salt), triethylamine (65.8 ml) was added and then a solution of methanesulfonyl chloride (34.2 ml) in ethyl acetate (50 ml) was added. The mixture was stirred at the same temperature for 1 h and ice water (0.8 L) was added to the reaction mixture, which was followed by partitioning. The organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was dissolved in acetonitrile (2.36 L) and the mixture was stirred at 70° C. for 3 h. The reaction mixture was allowed to assume room temperature. Methanol (0.8 L) and triethylamine (61 ml) were added and the mixture was stirred again at 70° C. for 1.5 h. The solvent was evaporated under reduced pressure and ethyl acetate (200 ml) was added to the resulting residue. The insoluble material was filtered off. The solvent was evaporated and the residue was purified by silica gel column chromatography (eluent; methanol/ethyl acetate; 1/24–1/9). The eluate was recrystallized from methanol/ethyl acetate to give the title compound (18.84 g) as pale brown crystals.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65.8 mL
Type
reactant
Reaction Step Two
Quantity
34.2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0.8 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Bromo-1-(1H-imidazol-4-yl)-1-propanone (28.5 g) was suspended in acetonitrile (1100 ml) and the suspension was warmed to 70° C. A solution of triethylamine (15.3 ml) in acetonitrile (25 ml) was slowly added dropwise and the mixture was stirred at 70° C. for 2 h. Triethylamine (25 ml) was further added and the mixture was stirred for 30 min. The reaction mixture was cooled to room temperature and the insoluble material was filtered off. The solvent was evaporated and the residue was dissolved in ethyl acetate again. The insoluble material was filtered off and the solvent was evaporated. The resulting residue was subjected to silica gel column chromatography (eluent; dichloromethane:methanol containing ammonia (5%)=10:1) for purification to give the title compound (6.67 g) as a colorless powder.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
solvent
Reaction Step Four

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